[2,6-di(1H-pyrrol-1-yl)phenyl]methanamine
Description
[2,6-di(1H-pyrrol-1-yl)phenyl]methanamine (CAS No. 866043-02-9) is a phenylmethanamine derivative featuring two pyrrole substituents at the 2- and 6-positions of the aromatic ring, with an aminomethyl group at the para position. Its molecular formula is C₁₅H₁₅N₃, and it has a molecular weight of 237.31 g/mol (Figure 1).
Properties
IUPAC Name |
[2,6-di(pyrrol-1-yl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c16-12-13-14(17-8-1-2-9-17)6-5-7-15(13)18-10-3-4-11-18/h1-11H,12,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHJCARYXFHSMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C(=CC=C2)N3C=CC=C3)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,6-di(1H-pyrrol-1-yl)phenyl]methanamine typically involves the following steps:
Formation of Pyrrole Rings: The pyrrole rings can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines under acidic conditions.
Attachment to Phenyl Group: The pyrrole rings are then attached to a phenyl group through a Friedel-Crafts acylation reaction, using a suitable acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2,6-di(1H-pyrrol-1-yl)phenyl]methanamine can undergo oxidation reactions, where the pyrrole rings are oxidized to form pyrrolinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents and conditions used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the pyrrole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolinones, while substitution reactions can produce various substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
Recent studies have indicated that pyrrole derivatives, including [2,6-di(1H-pyrrol-1-yl)phenyl]methanamine, exhibit significant anticancer properties. For instance, derivatives of pyrrole have been synthesized and evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. A study highlighted the synthesis of 3-aroyl-1-arylpyrrole derivatives that demonstrated potent inhibition of cancer cell growth and tubulin polymerization, suggesting a promising pathway for developing new anticancer agents .
Case Study: ARAP Derivatives
- Compound : 3-aroyl-1-arylpyrrole
- Activity : Strong inhibition of P-glycoprotein-overexpressing cancer cell lines.
- Mechanism : Inhibition of tubulin polymerization and interference with the Hedgehog signaling pathway.
| Compound | Activity | Mechanism |
|---|---|---|
| ARAP 22 | High potency against cancer cells | Inhibition of tubulin polymerization |
1.2 Gastrointestinal Applications
Another significant application of pyrrole derivatives is in the development of potassium-competitive acid blockers (P-CABs). A specific derivative exhibited potent inhibitory activity on H, K-ATPase, which is crucial for gastric acid secretion. This compound has shown greater efficacy and a longer duration of action compared to traditional proton pump inhibitors (PPIs), making it a candidate for treating conditions like gastroesophageal reflux disease (GERD) .
2.1 Antioxidant Activity
Pyrrole compounds have also been explored for their antioxidant properties. A cinnamic-pyrrole hybrid was synthesized and screened for its antioxidant potential, revealing improved biological activities compared to its precursors . This suggests that modifications to the pyrrole structure can enhance its efficacy as an antioxidant.
| Compound | Antioxidant Activity | Comparison |
|---|---|---|
| Cinnamic-pyrrole hybrid | High | Improved over precursor |
Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including:
- One-Pot Synthesis : This method allows for the efficient production of pyrrole derivatives with minimal steps and high yields.
- Linear Synthetic Routes : These involve multiple reactions under controlled conditions to achieve desired compounds while maintaining high diastereomeric excess.
Mechanism of Action
The mechanism of action of [2,6-di(1H-pyrrol-1-yl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrole/Pyrrolidine Substituents
(S)-(1-Allylpyrrolidine-2-yl)methanamine (Compound 15)
- Structure: Features a pyrrolidine ring (saturated five-membered nitrogen heterocycle) substituted with an allyl group and an aminomethyl group.
- Synthesis : Synthesized via DIBAL reduction of (S)-1-allylpyrrolidine-2-carboxamide, yielding 72% product .
- Key Differences: The saturated pyrrolidine ring in Compound 15 reduces aromaticity compared to the pyrrole groups in [2,6-di(1H-pyrrol-1-yl)phenyl]methanamine.
Bioactive Methanamine Derivatives
N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (Compound 6a)
- Structure : Contains an imidazothiazole core linked to a methylsulfonylphenyl group and a dimethylated methanamine side chain.
- Biological Activity: Exhibits potent anti-inflammatory activity with an IC₅₀ = 1.2 μM, comparable to its non-methylated analog (IC₅₀ = 1.4 μM) .
- Key Differences :
- The imidazothiazole scaffold in Compound 6a enhances π-π stacking interactions in biological targets, unlike the purely phenyl-pyrrole system of the target compound.
- The dimethylamine group in 6a may improve lipophilicity and membrane permeability compared to the primary amine in this compound.
Comparative Data Table
Key Research Findings
Electronic Effects : The pyrrole rings in this compound provide electron-rich sites for metal coordination, a feature absent in saturated analogs like Compound 15 .
Bioactivity Trends : Methylation of the methanamine group (as in Compound 6a) enhances activity compared to primary amines, suggesting that derivatization of the target compound’s amine could optimize pharmacological properties .
Synthetic Accessibility : The DIBAL-mediated reduction used for Compound 15 highlights a scalable route for methanamine synthesis, which could be adapted for the target compound with modifications .
Biological Activity
[2,6-di(1H-pyrrol-1-yl)phenyl]methanamine, a compound characterized by its unique structure featuring two pyrrole rings attached to a phenyl group with a methanamine moiety, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug discovery and other fields.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure imparts distinct chemical properties that contribute to its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. Notably, it has been shown to act as an inhibitor in several biochemical pathways, which is crucial for its potential therapeutic applications.
Anticancer Properties
Recent studies have highlighted the compound's potential in cancer therapy. It has been identified as a candidate for drug discovery aimed at targeting specific pathways involved in cancer progression. For instance, it has shown effectiveness against multidrug-resistant cancer cells by inhibiting key signaling pathways such as Wnt/β-catenin and human carbonic anhydrase (hCA) enzymes .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Colorectal Cancer | 6.8 | Inhibition of hCA |
| Triple-Negative Breast Cancer | 24.1 | Wnt/β-catenin pathway inhibition |
| U87MG Glioma Cells | 1.64 | Induction of apoptosis |
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. It is suggested that this compound may act as a selective serotonin reuptake inhibitor (SSRI), indicating potential use in treating depression and anxiety disorders .
Table 2: Neuropharmacological Activity
Case Studies
Case Study 1: Anticancer Activity
In one study, this compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects. The compound was found to induce apoptosis in colorectal cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins .
Case Study 2: Neuropharmacological Potential
Another investigation explored the compound's role as an SSRI. In vitro assays showed that it effectively increased serotonin levels in synaptic clefts, suggesting its potential for treating mood disorders .
Research Applications
The unique structure of this compound allows for diverse applications in scientific research:
- Drug Discovery: Its ability to modulate enzyme activity makes it a promising lead compound for developing new therapeutics targeting specific diseases.
- Biological Probes: The compound can serve as a probe in biochemical studies to elucidate protein functions and interactions.
- Material Science: It can be incorporated into polymers to enhance their properties, such as conductivity and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
